molecular formula C10H9N3O2 B2519424 2-Methyl-1-(2-nitrophenyl)-1H-imidazole CAS No. 26286-51-1

2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Cat. No.: B2519424
CAS No.: 26286-51-1
M. Wt: 203.201
InChI Key: TWNQAHMNBIOXCZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 2-position and a nitrophenyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 2-Methyl-1-(2-aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

2-Methyl-1-(2-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-imidazole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity and applications.

    1-(2-Nitrophenyl)-1H-imidazole: Lacks the methyl group, which can influence its physical properties and reactivity.

    2-Methyl-4-nitro-1H-imidazole:

Uniqueness

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQAHMNBIOXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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